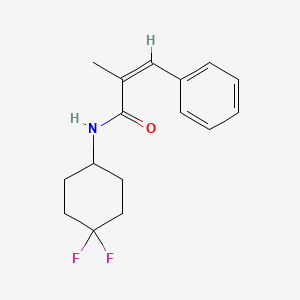

![molecular formula C14H15N3O B2367445 4-(4-甲基嘧啶-2-基)-2,3,4,5-四氢苯并[f][1,4]氧杂氮杂环戊烯 CAS No. 2034419-41-3](/img/structure/B2367445.png)

4-(4-甲基嘧啶-2-基)-2,3,4,5-四氢苯并[f][1,4]氧杂氮杂环戊烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a derivative of Oxazepine . Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and with an oxygen replacing a carbon at another position .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions. For instance, the Betti/Bargellini multicomponent reactions have been used for the synthesis of naphtho[1,2-f][1,4]oxazepine structures . Aminobenzylnaphthols were prepared from 2-naphthol, aromatic aldehydes, and 2-aminopyridine via the Betti reaction, and then, naphtho[1,2-f][1,4]oxazepine derivatives were synthesized using the Betti reaction products, chloroform, and aliphatic ketones in the presence of sodium hydroxide via Bargellini multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound can be derived from its IUPAC name. It has a molecular weight of 195.2167 . The IUPAC Standard InChI is InChI=1S/C13H9NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-9H .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve the use of multicomponent reactions. For example, the Betti/Bargellini multicomponent reactions have been used for the synthesis of naphtho[1,2-f][1,4]oxazepine structures . The reaction mechanism involved the SNAr reaction and Smiles rearrangement as key steps .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 195.2167 . The IUPAC Standard InChI is InChI=1S/C13H9NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-9H .科学研究应用

新型合成方法

一种从易得的前体合成新型四环 1,4-氧杂氮杂环戊烯的简化合成方法展示了对早期描述的难溶二苯并[b,f][1,4]氧杂氮杂环戊烯更可溶版本的发展。这些化合物由于串联化学事件(包括亲核芳香取代、Smiles 重排和脱硝环化)而作为单一区域异构体获得,突出了合成灵活性和为各种应用创建不同分子结构的潜力 (Sapegin 等人,2014).

结构研究和潜在应用

合成了苯并咪唑连接的氧杂氮杂环戊烯杂环杂化物,并使用 X 射线衍射和 DFT 研究对其结构特征进行了研究。合成涉及 N-烷基化苯并咪唑 2-甲醛,得到具有潜在非线性光学 (NLO) 特性的化合物,表明它们在 NLO 应用中的用途 (Almansour 等人,2016).

药理学探索

新型二苯并[b,f]氮杂环戊烯连接的异恶唑啉衍生物表现出显着的抗癌活性。这项研究强调了二苯并氮杂环戊烯衍生物的化学治疗特性及其在设计具有增强生物活性的新分子的潜力 (Sadashiva 等人,2012).

合成多样性和生物活性

探索了从 6-甲基 2-硫尿嘧啶合成一些新的 (1,3-氧杂氮杂环戊烯) 衍生物的合成和表征。这些衍生物经历了各种化学转化,得到具有显着抗菌活性的化合物,证明了氧杂氮杂环戊烯衍生物的合成多功能性和潜在的药用应用 (Mohammad 等人,2017).

杂环化学的方法学进展

一种用于区域选择性合成新型三环体系 2-氯-4-甲基-5,6-二氢苯并[b]嘧啶并[5,4-f][1,4]氧杂氮杂环戊烯的高效且方便的一锅两步法突出了复杂杂环体系合成方法学的进展。这个过程例证了创建具有特定药理学靶标的不同而复杂的分子框架的潜力 (Assadzadeh 等人,2022).

未来方向

作用机制

Target of Action

Similar compounds such as 1,4-benzoxazepines derivatives have been reported to exhibit antioxidant, antibacterial, cytotoxic, and anti-cholinesterase activities .

Mode of Action

It’s worth noting that 1,4-benzoxazepines derivatives have been found to inhibit acetylcholinesterase (ache) activity, which could be a potential mode of action . Inhibition of AChE can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting neurotransmission.

Biochemical Pathways

The inhibition of ache by similar compounds suggests that it may affect cholinergic neurotransmission . This could have downstream effects on various physiological processes, including muscle function, memory, and cognition.

Pharmacokinetics

The synthesis of similar dibenzo[b,f][1,4]oxazepine derivatives has been described , which could potentially impact their bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been found to exhibit cytotoxic activity against certain cancer cell lines , suggesting potential anti-cancer effects.

Action Environment

The synthesis of similar compounds has been found to be influenced by the choice of reaction solvents , which could potentially impact the compound’s action and stability.

属性

IUPAC Name |

4-(4-methylpyrimidin-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-11-6-7-15-14(16-11)17-8-9-18-13-5-3-2-4-12(13)10-17/h2-7H,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDMKEQNECZMHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCOC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Phenyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2367362.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2367366.png)

![3,9-dimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2367371.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2367372.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2367373.png)

![1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole](/img/structure/B2367375.png)

![9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367376.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2367380.png)

![4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2367384.png)

![2-(4-(1H-pyrrole-2-carbonyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2367385.png)